N-benzyl-4-bromo-N-methylbenzenesulfonamide
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Overview
Description
N-benzyl-4-bromo-N-methylbenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S It is a sulfonamide derivative characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to the benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-methylbenzenesulfonamide typically involves the reaction of 4-bromo-N-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and filtration to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include N-benzyl-4-azido-N-methylbenzenesulfonamide, N-benzyl-4-thio-N-methylbenzenesulfonamide, and N-benzyl-4-alkoxy-N-methylbenzenesulfonamide.
Oxidation Reactions: Products include N-benzyl-4-bromo-N-methylbenzenesulfone.
Reduction Reactions: Products include N-benzyl-4-bromo-N-methylbenzenamine.
Scientific Research Applications
N-benzyl-4-bromo-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting cellular metabolism and growth. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-4-bromo-N-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-benzyl-3-bromo-4-methylbenzenesulfonamide: Similar structure but with a different position of the bromine atom.
4-bromo-N-(4-methoxybenzyl)benzamide: Contains a methoxy group instead of a methyl group.
4-bromo-N-methylbenzylamine: Lacks the sulfonamide group and has a simpler structure.
Properties
IUPAC Name |
N-benzyl-4-bromo-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRWABPHUKQHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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